molecular formula C11H12N4O2S B2530369 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 337487-57-7

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2530369
CAS No.: 337487-57-7
M. Wt: 264.3
InChI Key: YQXYEHNOSLJKMM-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the triazole ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group on the triazole ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: N-alkyl or N-acyl derivatives of the triazole ring.

Scientific Research Applications

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the benzyl group.

    2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c12-15-9(6-8-4-2-1-3-5-8)13-14-11(15)18-7-10(16)17/h1-5H,6-7,12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXYEHNOSLJKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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